![molecular formula C20H16ClN3O2S B4368029 N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368029.png)
N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide
Overview
Description
N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide, commonly known as CPNS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPNS is a sulfonamide derivative that belongs to the class of pyrazole compounds and has been found to exhibit a variety of biological activities.
Mechanism of Action
The mechanism of action of CPNS is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. CPNS has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. CPNS has been shown to activate the p53 signaling pathway, leading to apoptosis in cancer cells. Further research is needed to fully understand the mechanism of action of CPNS.
Biochemical and physiological effects:
CPNS has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). CPNS has also been found to inhibit the expression of MMPs, leading to the preservation of extracellular matrix proteins. CPNS has been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. CPNS has been found to exhibit antimicrobial activity against a variety of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
CPNS has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. CPNS has been extensively studied for its biological activities, making it a valuable tool for scientific research. However, CPNS also has some limitations. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. CPNS may also have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CPNS. Further studies are needed to fully understand the mechanism of action of CPNS. The development of new derivatives of CPNS with improved biological activities may also be explored. CPNS may be further studied for its potential applications in cancer therapy, anti-inflammatory therapy, and antimicrobial therapy. The development of new methods for the synthesis of CPNS may also be explored to improve its availability for scientific research.
Scientific Research Applications
CPNS has been extensively studied for its potential applications in scientific research. It has been found to exhibit a variety of biological activities including anti-inflammatory, anti-cancer, and anti-microbial properties. CPNS has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. CPNS has been found to exhibit antimicrobial activity against a variety of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]pyrazol-3-yl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c21-18-7-3-4-15(12-18)14-24-11-10-20(22-24)23-27(25,26)19-9-8-16-5-1-2-6-17(16)13-19/h1-13H,14H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTLJABQROLLQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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